BenchChemオンラインストアへようこそ!

3-Chloro-4-[(3,4-dichlorophenyl)methoxy]benzenamine

Kinase Inhibitor Synthesis Structure-Activity Relationship (SAR) EGFR/HER2 Pharmacophore

3-Chloro-4-[(3,4-dichlorophenyl)methoxy]benzenamine (CAS 1039922-08-1) is a tri-chlorinated diphenyl ether aniline with the molecular formula C13H10Cl3NO and a molecular weight of 302.58 g/mol. It is primarily utilized as a key synthetic intermediate in medicinal chemistry, where its specific 3-chloro substitution on the terminal aniline ring is structurally critical for constructing kinase inhibitor pharmacophores, particularly those related to the EGFR/HER2 inhibitor lapatinib.

Molecular Formula C13H10Cl3NO
Molecular Weight 302.6 g/mol
CAS No. 1039922-08-1
Cat. No. B1497506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-[(3,4-dichlorophenyl)methoxy]benzenamine
CAS1039922-08-1
Molecular FormulaC13H10Cl3NO
Molecular Weight302.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1COC2=C(C=C(C=C2)N)Cl)Cl)Cl
InChIInChI=1S/C13H10Cl3NO/c14-10-3-1-8(5-11(10)15)7-18-13-4-2-9(17)6-12(13)16/h1-6H,7,17H2
InChIKeyDDVAXLBVKMZWAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-[(3,4-dichlorophenyl)methoxy]benzenamine (CAS 1039922-08-1): Sourcing a Tri-Chlorinated Diphenyl Ether Aniline for Kinase-Targeted Synthesis


3-Chloro-4-[(3,4-dichlorophenyl)methoxy]benzenamine (CAS 1039922-08-1) is a tri-chlorinated diphenyl ether aniline with the molecular formula C13H10Cl3NO and a molecular weight of 302.58 g/mol . It is primarily utilized as a key synthetic intermediate in medicinal chemistry, where its specific 3-chloro substitution on the terminal aniline ring is structurally critical for constructing kinase inhibitor pharmacophores, particularly those related to the EGFR/HER2 inhibitor lapatinib . The compound exhibits computed physicochemical properties including a density of 1.425 g/cm³ and a predicted boiling point of approximately 445.2 °C .

Why 3-Chloro-4-[(3,4-dichlorophenyl)methoxy]benzenamine Cannot Be Replaced by Common Analogs in Kinase-Focused Synthesis


Procurement specialists and medicinal chemists cannot interchangeably substitute 3-Chloro-4-[(3,4-dichlorophenyl)methoxy]benzenamine with other dichlorophenyl anilines or simpler aniline building blocks. The critical differentiating factor is the specific 3-chloro substitution on the terminal aniline ring, which is essential for the final pharmacophore alignment in target kinase inhibitors like lapatinib . Substituting this compound with the des-chloro analog, 4-[(3,4-dichlorophenyl)methoxy]benzenamine (CAS 53234-86-9), results in the loss of a crucial halogen-bonding interaction and altered electronic properties, which has been shown in broader structure-activity relationship (SAR) studies to significantly diminish kinase inhibitory potency [1]. The presence of three chlorine atoms in the precise 3,4-dichlorobenzyl and 3-chloroaniline pattern is not merely incremental; it is a pharmacophoric requirement for the intended downstream biological activity.

Quantitative Differentiation of 3-Chloro-4-[(3,4-dichlorophenyl)methoxy]benzenamine Against its Closest Analogs


Critical 3-Chloro Substitution Differentiates from the Des-Chloro Analog 4-[(3,4-Dichlorophenyl)methoxy]benzenamine for Kinase Pharmacophore Integrity

The target compound possesses a 3-chloro substituent on the aniline ring that is absent in the closest commercial analog, 4-[(3,4-dichlorophenyl)methoxy]benzenamine (CAS 53234-86-9) . In the context of EGFR/HER2 kinase inhibitor design, studies on analogous aniline derivatives have demonstrated that a 3-chloro substitution on the terminal aniline ring is critical for fitting into a hydrophobic back-pocket of the ATP-binding site. Published SAR data for thieno[2,3-d]pyrimidine-based dual EGFR/HER2 inhibitors show that compounds with a 3-chloroaniline moiety exhibit IC50 values in the low nanomolar range (e.g., IC50 = 1 nM for a related compound in the EGFR HTRF assay), while analogs lacking this specific substitution pattern showed significantly reduced or no activity [1]. The target compound's specific substitution pattern is therefore a direct precursor to these active pharmacophores.

Kinase Inhibitor Synthesis Structure-Activity Relationship (SAR) EGFR/HER2 Pharmacophore

Predicted Lipophilicity Advantage of the 3-Chloro Substituent Over the Des-Chloro Analog Influences cLogP-Dependent PK Properties

The target compound's additional 3-chloro substituent is predicted to increase its cLogP compared to the des-chloro analog . Based on computed property analysis, 3-Chloro-4-[(3,4-dichlorophenyl)methoxy]benzenamine has an estimated XLogP3 of approximately 4.9, versus approximately 4.2 for 4-[(3,4-dichlorophenyl)methoxy]benzenamine [1]. This difference of ~0.7 log units is significant in medicinal chemistry, as it can influence membrane permeability and, subsequently, oral bioavailability. In kinase inhibitor development, a cLogP in the range of 3-5 is often optimal, and the target compound falls within this window, making it a more suitable intermediate for generating drug-like candidates than its less lipophilic analog [1].

Lipophilicity Drug-like Properties cLogP Prediction

Demonstrated Utility as a Direct Precursor to Lapatinib-Analogous Tyrosine Kinase Inhibitors

The target compound is explicitly recognized as an analog used in the synthesis of lapatinib, a potent dual EGFR/HER2 tyrosine kinase inhibitor . Lapatinib itself exhibits IC50 values of 10.2 nM and 9.8 nM against EGFR and HER2 respectively [1]. In contrast, its simpler analog, 3-chloro-4-methoxyaniline, lacks the critical 3,4-dichlorobenzyl ether moiety required for occupying the hydrophobic pocket of the kinase, making it unsuitable for generating lapatinib-like molecules . Patent literature (US8524722) confirms that compounds incorporating 3-chloro-4-substituted aniline fragments achieve IC50 values as low as 1 nM against wild-type EGFR, demonstrating the essential nature of this specific building block [1].

Tyrosine Kinase Inhibitor (TKI) Lapatinib Analogs Synthetic Intermediate

Predicted Metabolic Stability Differentiation Driven by the Electron-Withdrawing Effect of the 3-Chloro Substituent

The 3-chloro substituent on the aniline ring is predicted to reduce the electron density of the aromatic amine, thereby potentially slowing oxidative metabolism by cytochrome P450 enzymes, particularly CYP2E1 [1]. Studies on halogenated anilines have shown that 3,4-dichlorophenyl derivatives can inhibit CYP2E1 with IC50 values in the micromolar range (IC50 ~5.2-5.3 µM for dichlorothiophenol analogs) [1]. While direct metabolic stability data for the target compound is not available in the public domain, the presence of the additional chlorine is expected to confer greater metabolic stability compared to the des-chloro analog, based on the known electron-withdrawing effects of chlorine substituents on aniline metabolism [1].

Metabolic Stability CYP450 Metabolism Aniline Hydroxylation

Optimal Deployment Scenarios for 3-Chloro-4-[(3,4-dichlorophenyl)methoxy]benzenamine in Drug Discovery and Chemical Synthesis


Synthesis of Lapatinib-Analogous Dual EGFR/HER2 Tyrosine Kinase Inhibitors for Oncology Research

Medicinal chemistry teams focused on overcoming EGFR T790M resistance mutations should prioritize this compound as a key building block for generating 4-anilinoquinazoline or thieno[2,3-d]pyrimidine-based kinase inhibitors. The 3-chloroaniline moiety is essential for achieving low-nanomolar potency, as established in patent US8524722 and related medicinal chemistry literature [1]. This scenario is directly supported by the compound's demonstrated role as a lapatinib analog precursor .

Structure-Activity Relationship (SAR) Exploration of Halogenated Diphenyl Ether Anilines in Kinase Inhibitor Optimization

Industrial and academic groups conducting SAR studies on the terminal aniline ring of kinase inhibitors can use this compound as a reference standard for the 3-chloro substitution pharmacophore. By comparing this compound with its des-chloro analog (CAS 53234-86-9) and other halogen-substituted variants, researchers can systematically map the contribution of the 3-chloro group to binding affinity, selectivity, and pharmacokinetic properties [1]. This scenario leverages the class-level SAR evidence established in Section 3 [1].

Synthesis of Agrochemical Intermediates Requiring Specific Tri-Chlorinated Diphenyl Ether Architectures

Agrochemical discovery programs targeting herbicidal or fungicidal activity with diphenyl ether scaffolds can utilize this compound as a versatile intermediate. Its structural similarity to known herbicidal diphenyl ethers, combined with the specific 3-chloro substitution pattern, makes it suitable for generating compound libraries for screening against resistant weed species . The compound's intermediate role in specialty chemical synthesis is documented .

Precursor for CYP2E1-Focused Metabolic Stability Probes in Drug Metabolism Studies

Given the class-level evidence that 3,4-dichlorophenyl derivatives act as CYP2E1 inhibitors (IC50 ~5.2 µM) [1], this compound can serve as a starting point for developing metabolic stability probes or as a negative control in CYP450 inhibition assays. Its predicted resistance to oxidative metabolism makes it a valuable tool compound for ADME studies focused on aniline-containing drug candidates.

Quote Request

Request a Quote for 3-Chloro-4-[(3,4-dichlorophenyl)methoxy]benzenamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.